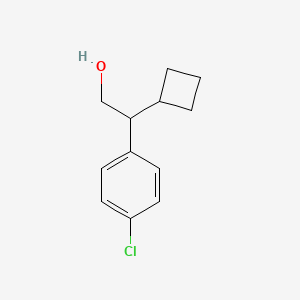

2-(4-Chlorophenyl)-2-cyclobutylethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-cyclobutylethanol |

InChI |

InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9/h4-7,9,12,14H,1-3,8H2 |

InChI Key |

ZFHRHXBJBRETAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CO)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Chlorophenyl 2 Cyclobutylethan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(4-chlorophenyl)-2-cyclobutylethan-1-ol, the primary disconnection is the carbon-carbon bond central to the molecule's structure, leading to logical precursors for its assembly.

Identification of Carbonyl Precursors and Organometallic Reagents

The most logical retrosynthetic disconnection of the target secondary alcohol, this compound, is at the C1-C2 bond. This bond can be formed through the nucleophilic addition of an organometallic reagent to a carbonyl compound. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the carbon bearing the hydroxyl group and the cyclobutyl group. This identifies (4-chlorophenyl)acetaldehyde as the carbonyl precursor and a cyclobutyl organometallic reagent (such as cyclobutylmagnesium bromide or cyclobutyllithium) as the nucleophile.

Pathway B: Disconnection of the bond between the carbon bearing the hydroxyl group and the 4-chlorophenyl group. This approach points to cyclobutylacetaldehyde as the carbonyl precursor and a (4-chlorophenyl)organometallic reagent (such as 4-chlorophenylmagnesium bromide or 4-chlorophenyllithium) as the nucleophile.

A third possibility involves the reduction of a ketone precursor. In this case, the retrosynthetic disconnection is at the C-H bond of the hydroxyl-bearing carbon, which points to (4-chlorophenyl)(cyclobutyl)methanone as a key intermediate. This ketone is commercially available, making its reduction a viable synthetic strategy.

Assessment of Atom Economy and Reaction Efficiency

Atom economy is a crucial concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Addition reactions, such as the Grignard and organolithium additions central to Pathways A and B, are generally considered to have high atom economy because all the atoms of the reactants are incorporated into the initial product. jk-sci.com

For instance, in the Grignard reaction between a carbonyl compound and a Grignard reagent, the entire organomagnesium halide adds across the carbonyl group. The subsequent workup step to protonate the resulting alkoxide does introduce a stoichiometric byproduct (e.g., magnesium salts), but the initial carbon-carbon bond-forming step is highly atom-economical. Similarly, organolithium additions are also characterized by high atom economy in the bond-forming step. wikipedia.orgfiveable.me

Reductive transformations, such as the reduction of a ketone with sodium borohydride (B1222165), also exhibit good atom economy. The primary atoms from the reducing agent (hydride ions) are incorporated into the product, with the boron and sodium salts being the main byproducts. numberanalytics.com The efficiency of these reactions is often high, with yields for Grignard additions to aldehydes and ketones, as well as borohydride reductions of ketones, frequently being in the good to excellent range under optimized conditions. wikipedia.orgresearchgate.net

Foundational Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several foundational routes can be employed to construct the this compound core structure. These methods are staples of organic synthesis, offering reliable ways to form the key carbon-carbon bond or to perform the necessary functional group transformation.

Grignard Reagent-Mediated Carbon-Carbon Bond Formation

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. wikipedia.org In the context of synthesizing this compound, a Grignard reagent can be used as the nucleophile to attack a suitable aldehyde precursor.

Following Pathway B from the retrosynthetic analysis, the synthesis would involve the reaction of 4-chlorophenylmagnesium bromide with cyclobutylacetaldehyde . The Grignard reagent, prepared from 4-chlorobromobenzene and magnesium metal in an anhydrous ether solvent, would add to the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup would protonate the intermediate alkoxide to yield the final product, this compound. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly basic and will react with water. libretexts.org

Organolithium Chemistry in Alkylation and Addition Reactions

Organolithium reagents are another class of powerful nucleophiles used in organic synthesis. wikipedia.orgfiveable.me They are generally more reactive than their Grignard counterparts. The synthesis of the target molecule can be achieved by reacting an appropriate organolithium reagent with an aldehyde.

Following Pathway A, cyclobutyllithium would be added to (4-chlorophenyl)acetaldehyde . Cyclobutyllithium can be prepared from cyclobutyl bromide and lithium metal. The highly polarized carbon-lithium bond facilitates the nucleophilic attack on the carbonyl carbon. As with Grignard reactions, the reaction is followed by an aqueous workup to afford the desired secondary alcohol. The high reactivity of organolithium reagents necessitates careful control of the reaction conditions, including low temperatures and an inert atmosphere.

Reductive Transformations of Ketonic or Ester Precursors

The reduction of the ketone to the desired secondary alcohol can be readily achieved using a variety of reducing agents. A common and mild reagent for this transformation is sodium borohydride (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695). numberanalytics.comresearchgate.net This method is highly chemoselective for aldehydes and ketones. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent. Other reducing agents, such as lithium aluminum hydride (LiAlH4), could also be used, although NaBH4 is generally preferred for its greater safety and ease of handling. Catalytic hydrogenation over a metal catalyst like platinum or palladium is another potential method for this reduction. mdpi.com

Enantioselective Synthesis Approaches to Cyclobutyl Alcohols

The synthesis of enantiomerically pure cyclobutyl alcohols, such as this compound, is a significant challenge in organic chemistry. The primary strategies involve the asymmetric addition of organometallic reagents to a prochiral ketone precursor or the resolution of a racemic alcohol mixture. researchgate.netencyclopedia.pub

One of the most direct methods is the catalytic asymmetric addition of a carbon nucleophile to cyclobutyl-(4-chlorophenyl)methanone. This approach utilizes a chiral catalyst to create a stereochemically defined environment around the ketone, directing the incoming nucleophile to one face of the carbonyl group. nih.gov Various catalytic systems have been developed for such transformations, including those based on chiral ligands complexed with metals like zinc, titanium, or nickel. researchgate.netmdpi.com For instance, chiral aminophenol-based catalysts can be employed to facilitate the enantioselective addition of organoboron reagents to ketones, yielding tertiary alcohols with high enantiomeric ratios. nih.gov

Another viable strategy is biocatalysis, where enzymes such as ketoreductases or lipases are used. encyclopedia.pubnih.gov A ketoreductase can reduce the precursor ketone with high stereoselectivity to produce one enantiomer of the alcohol. Alternatively, a lipase (B570770) can be used for the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted alcohol enantiomer from its esterified counterpart. encyclopedia.pub

The table below illustrates hypothetical results from screening different chiral catalysts for the asymmetric addition of an ethyl nucleophile to cyclobutyl-(4-chlorophenyl)methanone.

| Entry | Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (1R,2S)-N-pyrrolidinylnorephedrine | 85 | 78 |

| 2 | (S)-Diphenylprolinol | 91 | 85 |

| 3 | Chiral Bis(oxazoline) Ligand-Cu(OTf)₂ | 88 | 92 |

| 4 | (R)-BINOL-Ti(O-iPr)₄ | 95 | 97 |

Optimization of Reaction Conditions and Process Parameters

Solvent Selection and Temperature Control for Reaction Yields

The synthesis of this compound, particularly via the Grignard reaction involving the addition of an ethylmagnesium halide to cyclobutyl-(4-chlorophenyl)methanone, is highly dependent on solvent and temperature. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard choices as they effectively solvate the magnesium center of the Grignard reagent, facilitating its formation and reactivity. numberanalytics.com However, the choice of solvent can impact reaction rates and the formation of side products. For instance, less polar solvents might decrease conversion efficiency, while overly polar coordinating solvents could potentially hinder reactivity by forming very stable complexes. researchgate.net

Temperature control is critical for maximizing yield and minimizing side reactions such as enolization of the ketone or reduction of the carbonyl group. nii.ac.jp Grignard additions are exothermic, and maintaining a low temperature (e.g., -78 °C to 0 °C) is often necessary to enhance selectivity. mit.edu Lower temperatures can suppress the formation of undesired byproducts, leading to a cleaner reaction profile and higher isolated yield of the desired tertiary alcohol. mit.edu

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Diethyl Ether | 0 | 85 |

| 2 | Tetrahydrofuran (THF) | 0 | 92 |

| 3 | Tetrahydrofuran (THF) | -78 | 96 |

| 4 | Toluene | 25 | 65 |

Catalyst and Stoichiometric Reagent Screening

For the synthesis of this compound, careful screening of reagents is paramount. In a Grignard-based synthesis, the stoichiometry of the organomagnesium reagent is a key variable. Using a slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess may increase the formation of impurities. numberanalytics.com

In enantioselective syntheses, the screening of catalysts is the most critical step. This involves evaluating a library of chiral ligands or catalysts to identify the one that provides the highest enantioselectivity and yield. nih.govnih.gov The structure of the catalyst, including its steric and electronic properties, directly influences the transition state of the reaction, thereby determining the stereochemical outcome. For example, in boron-catalyzed allylations of ketones, rational modification of the catalyst structure, such as increasing the size of a substituent, can lead to significantly higher enantioselectivity. nih.govacs.org The choice of the metal precursor and counter-ions in metal-catalyzed reactions also plays a crucial role and must be optimized.

Kinetic Investigations and Reaction Monitoring

Understanding the kinetics of the synthesis of this compound is essential for safe and efficient scale-up. Grignard reactions are known for having induction periods and being highly exothermic, making real-time monitoring crucial for process control. mt.comhzdr.de

Modern process analytical technologies (PAT) such as in-situ Fourier-transform infrared (FTIR) spectroscopy and online nuclear magnetic resonance (NMR) spectroscopy are powerful tools for reaction monitoring. mt.comnih.gov In-situ FTIR can track the concentration of the ketone starting material by monitoring the disappearance of its characteristic carbonyl peak (around 1680 cm⁻¹) and the formation of the alcohol product. mt.com This allows for the precise determination of reaction initiation, progression, and endpoint. Reaction calorimeters can be used in conjunction with these techniques to measure the heat flow, providing critical data for ensuring process safety. mt.com Offline analysis via gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used to take aliquots from the reaction mixture over time to build a kinetic profile. mit.edu

Isolation and Purification Techniques for the Compound

Chromatographic Separations (e.g., Column, HPLC)

Following the synthesis, the crude this compound must be isolated and purified. The initial workup typically involves quenching the reaction with an aqueous solution (e.g., ammonium (B1175870) chloride) followed by extraction with an organic solvent. The primary purification of the resulting crude product is generally achieved using silica (B1680970) gel column chromatography. beilstein-journals.org A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound from the column, separating it from unreacted starting materials and non-polar byproducts.

For enantioselective syntheses, the most critical purification step is the separation of the enantiomers. This is almost exclusively accomplished using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). phenomenex.com These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the alcohol, causing them to elute at different retention times. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. sigmaaldrich.com The choice of mobile phase (normal or reversed-phase) and additives can be optimized to achieve baseline separation of the enantiomers, allowing for the isolation of each in high enantiomeric purity. sigmaaldrich.com

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 12.5 | 98.5 |

| (S)-enantiomer | 15.2 | 1.5 |

Crystallization and Distillation Procedures

Detailed, publicly available research findings specifically outlining the crystallization and distillation procedures for this compound are limited. Scientific literature and patent documents provide purification methodologies for structurally analogous compounds, which may offer insights into potential purification strategies for this specific molecule. These general procedures often involve purification by chromatography, crystallization, or distillation.

For instance, in the synthesis of related compounds, purification is often achieved through column chromatography on silica gel, using solvent systems such as a mixture of n-hexane and dichloromethane. Another common technique for purifying thermally stable, liquid organic compounds is distillation under reduced pressure. This method is advantageous for separating the target compound from non-volatile impurities or solvents with significantly different boiling points.

While specific parameters for the crystallization of this compound are not readily found, general approaches for similar alcoholic compounds involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical and is typically determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at lower temperatures. Common solvent systems for crystallization include ethanol, methanol, isopropanol (B130326), or mixtures with an anti-solvent like water or a non-polar solvent like heptane (B126788) or hexane. The process of co-distilling with a solvent like isopropanol before crystallization has also been noted for related compounds.

In the absence of specific experimental data for this compound, the following tables present hypothetical data based on general purification principles for similar compounds.

Table 1: Illustrative Crystallization Parameters for a Chlorophenylalkanol Derivative

| Parameter | Value |

| Solvent System | Isopropanol/n-Heptane |

| Dissolution Temperature | 55-60 °C |

| Crystallization Temperature | 25-30 °C |

| Yield | Not Reported |

| Purity (by HPLC) | >99% |

This table is a hypothetical representation and not based on experimental results for this compound.

Table 2: Representative Distillation Conditions for a Phenylalkanol Intermediate

| Parameter | Value |

| Pressure | Reduced Pressure |

| Boiling Point | Not Reported |

| Purity of Distillate | >97% |

This table is a hypothetical representation and not based on experimental results for this compound.

It is important to note that the optimal conditions for crystallization and distillation would need to be determined experimentally for this compound. Factors such as the impurity profile of the crude material would significantly influence the choice of purification method and the specific parameters.

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl 2 Cyclobutylethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete structural map of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-ol can be constructed.

¹H NMR Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration)

While specific experimental data for this compound is not available, a theoretical interpretation of its ¹H NMR spectrum can be projected. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 4-chlorophenyl group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the ethanol (B145695) backbone, and the protons of the cyclobutyl ring. The integration of these signals would be proportional to the number of protons in each environment. Coupling constants would provide information about the connectivity of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| Aromatic (C₆H₄) | 7.2-7.4 | Multiplet | 4H | |

| Methine (CH-OH) | 3.5-3.8 | Doublet of doublets | 1H | |

| Methylene (CH₂) | 3.6-3.9 | Multiplet | 2H | |

| Cyclobutyl (CH) | 2.0-2.5 | Multiplet | 1H | |

| Cyclobutyl (CH₂) | 1.6-2.2 | Multiplet | 6H |

Note: This table represents predicted values and is not based on experimental data.

¹³C NMR Analysis (Carbon Framework and Functional Group Assignments)

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom, allowing for the assignment of the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the carbons of the cyclobutyl ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-Cl) | 132-135 |

| Aromatic (CH) | 128-130 |

| Aromatic (C-C) | 140-143 |

| Methine (C-OH) | 70-75 |

| Methylene (CH₂) | 60-65 |

| Cyclobutyl (CH) | 40-45 |

Note: This table represents predicted values and is not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity of the atoms in this compound, two-dimensional NMR techniques would be employed. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, confirming the arrangement of protons within the cyclobutyl and ethyl fragments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information to piece together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its molecular formula, C₁₂H₁₅ClO. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Fragmentation Pattern Analysis for Structural Features

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the bond between the ethyl and cyclobutyl groups, and fragmentation of the cyclobutyl ring. The presence of the 4-chlorophenyl group would likely lead to characteristic fragments containing this moiety. Analysis of these fragments would help to confirm the proposed structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the chlorophenyl group, and the cyclobutyl group. A hypothetical analysis of these characteristic peaks is presented below.

A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is due to hydrogen bonding. The C-O stretching vibration of the primary alcohol would likely appear in the range of 1050-1000 cm⁻¹.

The presence of the aromatic chlorophenyl group would give rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride generally appears in the 1100-1000 cm⁻¹ range.

The cyclobutyl group would also contribute to the IR spectrum. The C-H stretching vibrations of the aliphatic cyclobutyl ring are expected in the 2950-2850 cm⁻¹ region. The scissoring and bending vibrations of the CH₂ groups of the cyclobutyl ring would likely be found in the 1475-1445 cm⁻¹ range.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Cyclobutyl) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1475-1445 | CH₂ bend | Cyclobutyl |

| 1100-1000 | C-Cl stretch | Aryl Halide |

| 1050-1000 | C-O stretch | Primary Alcohol |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

To date, the specific crystal structure of this compound has not been reported in publicly available databases. Therefore, a detailed discussion of its specific crystallographic parameters is not possible. However, the general methodology and the type of information that could be obtained from such an analysis are described below.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined.

A crystallographic study of this compound would reveal:

Molecular Conformation: The precise spatial arrangement of the 4-chlorophenyl and cyclobutyl groups relative to each other and the ethan-1-ol backbone. This would include the dihedral angles between the rings and the chain.

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-O, C-Cl) and angles within the molecule.

Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which would dictate how the molecules pack together in the solid state.

Crystal System and Space Group: The classification of the crystal based on its symmetry elements.

Absolute Configuration: If the compound is chiral and crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute configuration (R or S).

In the absence of experimental data, it can be hypothesized that the molecule would adopt a conformation that minimizes steric hindrance between the bulky 4-chlorophenyl and cyclobutyl groups.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 2 Cyclobutylethan 1 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods allow for a detailed examination of the molecular geometry, orbital energies, and vibrational modes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researcher.lifestackexchange.com For 2-(4-Chlorophenyl)-2-cyclobutylethan-1-ol, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the energy minima on the potential energy surface of the molecule. youtube.com

The geometry optimization process systematically alters the positions of the atoms until a configuration with the lowest possible energy is found. stackexchange.comyoutube.com For a molecule with multiple rotatable bonds and a flexible ring system like this compound, several local energy minima may exist, corresponding to different conformers. DFT calculations can identify these stable structures and their relative energies, providing insight into the most likely shapes the molecule will adopt. researchgate.net The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that balance computational cost and precision. researcher.liferesearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Cyclobutane (B1203170) Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (cyclobutane) | 1.55 Å |

| Bond Length | C-Cl (chlorophenyl) | 1.75 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Angle | C-C-C (cyclobutane) | 88.5° |

| Dihedral Angle | Cl-C-C-C (phenyl) | 180.0° |

This table presents typical values for bond lengths and angles that would be determined through DFT geometry optimization. The actual values for this compound would require specific calculations.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. wikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.govwuxiapptec.com For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. The chlorophenyl group, with its electron-withdrawing chlorine atom and π-system, is expected to significantly influence the energies and localizations of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table provides example energy values for HOMO, LUMO, and the resulting energy gap. These values are representative and would need to be calculated specifically for this compound.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. q-chem.com This analysis is not only crucial for confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also for correlating theoretical calculations with experimental spectroscopic data. researchgate.netnih.gov

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the stretching and bending of its various functional groups, such as the O-H stretch of the alcohol, the C-Cl stretch of the chlorophenyl group, and the various modes of the cyclobutyl ring. dtic.milyoutube.com Comparing the computed spectrum with an experimentally obtained one allows for the detailed assignment of spectral bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding. ustc.edu.cn

Table 3: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3650 |

| C-H Stretch (Aromatic) | Chlorophenyl | 3100 |

| C-H Stretch (Aliphatic) | Cyclobutyl/Ethanol (B145695) | 2950 |

| C-C Stretch (Ring) | Cyclobutane | 1250 |

| C-Cl Stretch | Chlorophenyl | 750 |

This table shows typical vibrational frequencies for the functional groups present in the molecule. The exact frequencies for this compound would be determined through specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The rotation around single bonds is not entirely free but is hindered by energy barriers. researchgate.netnih.govsemanticscholar.org For the ethanol portion of the molecule, rotation around the C-C and C-O bonds leads to different staggered and eclipsed conformations. researchgate.net Computational methods can be used to calculate the energy profile of these rotations, identifying the most stable (lowest energy) conformations and the energy required to transition between them (rotational barriers). msu.edu In similar molecules like 2-phenylethanol, gauche conformations are often found to be more stable than anti conformations due to stabilizing interactions. researchgate.netnih.govresearchgate.net

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. ic.ac.uklibretexts.org This puckering creates different substituent positions, which can be described as axial or equatorial-like. acs.orgnih.gov For a substituted cyclobutane, the substituents will prefer to occupy positions that minimize steric hindrance. acs.orgacs.orgnih.gov Computational analysis can determine the preferred puckering of the cyclobutyl ring in this compound and the energy barrier for ring inversion. acs.orgresearchgate.netresearchgate.net

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Theoretical models are used to simulate these solvent effects. One common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgresearchgate.netnih.govresearchgate.net

By incorporating the PCM into quantum chemical calculations, it is possible to determine how the presence of a solvent alters the relative energies of different conformers. nih.gov For a molecule like this compound, a polar solvent is likely to stabilize conformers with a larger dipole moment. These calculations are essential for understanding the molecule's behavior in solution, which is often more relevant to its practical applications than its gas-phase properties. nih.gov

Reaction Mechanism Studies and Pathway Predictions

While specific experimental or computational studies on the reaction mechanism for the synthesis of this compound are absent from the reviewed literature, we can infer the mechanistic details from well-understood analogous transformations. The key synthetic step in the proposed Grignard routes is the nucleophilic addition of the organomagnesium compound to the carbonyl carbon of the aldehyde.

Transition State Characterization for Key Synthetic Steps

The transition state for the nucleophilic addition of a Grignard reagent to an aldehyde is a critical point on the reaction coordinate that determines the reaction's stereochemical outcome and rate. Computational chemistry allows for the characterization of these transient structures. youtube.com

For the synthesis of this compound via a Grignard reaction, the transition state would involve the formation of a new carbon-carbon bond between the nucleophilic carbon of the Grignard reagent and the electrophilic carbonyl carbon of the aldehyde. Simultaneously, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, facilitating the polarization of the C=O bond and stabilizing the developing negative charge on the oxygen atom.

Theoretical calculations for similar reactions, such as the addition of methylmagnesium chloride to acetone, have shown that the transition state can involve one or more molecules of the Grignard reagent and solvent molecules, often diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net It is proposed that dimeric forms of the Grignard reagent may be involved in the reaction pathway, leading to a lower activation barrier compared to the monomeric path. researchgate.net

A hypothetical transition state for the reaction of 4-chlorophenylmagnesium chloride with cyclobutylethanal would feature a six-membered ring-like structure involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, the nucleophilic carbon of the aryl group, and potentially another molecule of the Grignard reagent or solvent molecules. The key geometric parameters defining this transition state would be the lengths of the forming C-C bond and the coordinating Mg-O bond.

Table 1: Predicted Key Characteristics of the Grignard Reaction Transition State

| Feature | Predicted Characteristic |

| Geometry | A cyclic, multi-center arrangement involving the magnesium atom, the carbonyl group, and the nucleophilic carbon. |

| Key Bonds | Partially formed C-C bond between the aryl/cyclobutyl group and the carbonyl carbon. Partially broken C=O pi bond. Coordinated Mg-O interaction. |

| Charge Distribution | Development of negative charge on the carbonyl oxygen, stabilized by coordination to the magnesium ion. |

| Solvent Involvement | Coordination of ether solvent molecules to the magnesium center, influencing the steric and electronic environment. |

Reaction Coordinate Mapping and Energy Profiles for Transformations

The reaction coordinate for the Grignard addition to an aldehyde maps the change in the system's energy as the reactants approach each other, pass through the transition state, and form the product. An energy profile for this transformation would show the relative energies of the reactants, the transition state, and the initial alkoxide product.

The reaction is typically exothermic, with the formation of the stable magnesium alkoxide salt being the driving force. The energy profile would exhibit an activation energy barrier corresponding to the energy of the transition state. The height of this barrier dictates the reaction rate.

Computational studies on analogous systems indicate that factors such as the nature of the R-groups on the Grignard reagent and the aldehyde, the solvent, and the presence of aggregates can significantly influence the shape of the energy profile. researchgate.netnih.gov For the synthesis of this compound, the steric bulk of the cyclobutyl group and the electronic effects of the chloro-substituent on the phenyl ring would be expected to modulate the activation energy.

Following the initial Grignard addition, the reaction mixture is treated with an aqueous acid workup to protonate the alkoxide and yield the final alcohol product. This step is a simple acid-base reaction and is generally considered to be fast and thermodynamically favorable.

Table 2: Hypothetical Energy Profile Stages for the Synthesis of this compound via Grignard Reaction

| Stage | Description | Relative Energy |

| Reactants | 4-chlorophenylmagnesium halide + cyclobutylethanal (or vice versa) in an ether solvent. | Initial State (Reference) |

| Pre-reaction Complex | Coordination of the aldehyde's carbonyl oxygen to the magnesium atom of the Grignard reagent. | Small energy decrease |

| Transition State | Highest point on the energy profile, corresponding to the formation of the new C-C bond. | Activation Energy (Ea) |

| Product (Alkoxide) | Formation of the magnesium alkoxide salt of this compound. | Significant energy decrease |

| Final Product (Alcohol) | Protonation of the alkoxide during aqueous workup. | Final State |

Role of 2 4 Chlorophenyl 2 Cyclobutylethan 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Construction of Substituted Cyclobutane (B1203170) Architectures

The cyclobutane ring is a key structural motif in numerous natural products and biologically active compounds. baranlab.org Consequently, methods for the stereoselective synthesis and functionalization of this four-membered ring are of significant interest to the synthetic community. researchgate.netacs.org The compound 2-(4-chlorophenyl)-2-cyclobutylethan-1-ol can serve as a valuable starting material for creating a variety of substituted cyclobutane derivatives. The alcohol group can be readily oxidized to a ketone, which then allows for a range of alpha-functionalization reactions. mdpi.com Furthermore, the existing stereocenter at the carbon bearing the aryl and cyclobutyl groups can direct the stereochemical outcome of subsequent transformations, making it a useful chiron for the synthesis of complex cyclobutane-containing targets.

Methodologies for the stereoselective synthesis of substituted cyclobutanes often involve multi-step sequences, including cycloadditions and ring contractions. acs.org For instance, the stereoselective synthesis of cyclobutane amino acids has been achieved through thermal [2+2] cycloaddition reactions. researchgate.net While the synthesis of this compound itself is not widely documented, analogous structures can be prepared using various synthetic strategies, which would then allow for its use as a precursor.

The functionalization of the cyclobutane ring itself, while challenging due to its strained nature, can be achieved through C-H functionalization logic, providing access to further substituted derivatives. acs.org The presence of the 4-chlorophenyl group can also influence the reactivity and selectivity of such transformations.

Below is a table summarizing representative methods for the synthesis of substituted cyclobutanes, which could be adapted for the synthesis of derivatives from this compound.

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| [2+2] Cycloaddition | Alkenes and Ketenes | Lewis Acid or Photochemical | Variable | Up to 99% |

| Ring Contraction | Pyrrolidines | Iodonitrene Chemistry | >20:1 | Up to 97% |

| Intramolecular Allylic Alkylation | Allylic Carbonates | Pd(PPh₃)₄ | High | N/A |

| Enyne Metathesis | Enyne Precursors | Ruthenium Catalyst | N/A | N/A |

This table presents generalized data for the synthesis of substituted cyclobutanes and is intended to be illustrative of the synthetic possibilities.

Building Block for Functionalized Organohalogen Compounds

Organohalogen compounds are a broad class of molecules with diverse applications, from pharmaceuticals to materials science. adichemistry.comsimply.science The presence of a chlorine atom on the phenyl ring of this compound makes it an inherent building block for more complex organohalogen compounds. The chlorine atom can be substituted or can direct further electrophilic aromatic substitution reactions.

Moreover, the alcohol functionality of the molecule can be transformed into other functional groups, which can then participate in reactions to introduce additional halogen atoms or other moieties. For example, conversion of the alcohol to a leaving group could facilitate nucleophilic substitution reactions. The interplay between the reactivity of the aromatic chlorine and the functionalized side chain allows for a range of synthetic manipulations.

The synthesis of functionalized organohalogens often involves multi-step processes where a halogenated starting material is elaborated. ksu.edu.sa In this context, this compound could be a valuable starting point for the synthesis of novel compounds with potential biological activity, leveraging the unique combination of the chlorophenyl and cyclobutyl groups.

Utility in Chiral Pool Synthesis (if enantioselective routes are developed)

Chiral pool synthesis is a strategy that utilizes readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. youtube.com This approach avoids the need for de novo asymmetric synthesis. Should an efficient enantioselective synthesis of this compound be developed, it would become a valuable addition to the synthetic chemist's chiral pool.

An enantiomerically pure form of this compound would possess a defined stereocenter that could be used to control the stereochemistry of subsequent reactions. This is particularly valuable in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. The development of catalytic asymmetric methods for the synthesis of 2-aryl-2-cycloalkylethanols would be a key step in realizing the potential of this compound in chiral pool synthesis.

The stereoselective synthesis of chiral cyclobutane derivatives has been achieved through various methods, including cascade reactions involving asymmetric allylic etherification and [2+2] photocycloaddition. chemistryviews.org Such strategies could potentially be adapted to produce enantiomerically enriched this compound.

| Asymmetric Synthesis Approach | Key Features | Potential Applicability |

| Catalytic Asymmetric [2+2] Cycloaddition | High enantioselectivity for the formation of the cyclobutane ring. | Could establish the stereochemistry of the cyclobutane portion. |

| Enantioselective Reduction of a Prochiral Ketone | Use of a chiral reducing agent to create the alcohol stereocenter. | Would require the synthesis of the corresponding prochiral ketone. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture. | Could be used to separate a racemic mixture of the target compound. |

This table outlines potential strategies for accessing enantiomerically pure this compound.

Strategic Component in Cascade and Multi-Component Reactions

Cascade reactions, where a series of transformations occur in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for the efficient construction of complex molecules. 20.210.105acs.org The structural features of this compound make it a plausible candidate for use as a strategic component in such reactions.

The strained cyclobutane ring can undergo ring-opening reactions, which can be the initiating step of a cascade sequence. For example, a Brønsted acid-catalyzed cascade ring-opening/cyclization of cyclobutanones has been reported. documentsdelivered.com The alcohol functionality of this compound could be oxidized to the corresponding ketone to enable similar reactivity.

Furthermore, the alcohol group itself can participate in cascade reactions. For instance, an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been used for the enantioselective synthesis of cyclobutane derivatives. chemistryviews.org In multi-component reactions, the alcohol could act as a nucleophile, or the entire molecule could be incorporated into a larger structure through a series of bond-forming events. The development of novel cascade and multi-component reactions that can tolerate or utilize the functionalities present in this compound would further expand its synthetic utility.

Future Directions and Emerging Research Avenues in 2 4 Chlorophenyl 2 Cyclobutylethan 1 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-(4-chlorophenyl)-2-cyclobutylethan-1-ol is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic approaches for structurally similar compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future research could focus on:

Biocatalysis: Utilizing enzymes or whole-cell systems for the asymmetric reduction of a suitable ketone precursor to produce enantiopure (S)- or (R)-2-(4-chlorophenyl)-2-cyclobutylethan-1-ol. This approach offers high selectivity under mild, environmentally friendly conditions. researchgate.net

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields in the key bond-forming steps, potentially in greener solvent systems like water or ethanol (B145695). mdpi.com

One-Pot Reactions: Designing multi-component reactions where starting materials react in a single vessel to form the target molecule, minimizing purification steps and solvent usage. mdpi.com

| Synthesis Approach | Potential Advantages | Related Research Precedent |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Asymmetric bioreduction of ketones to chiral alcohols. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. | Green synthesis of heterocyclic compounds. mdpi.com |

| One-Pot Reactions | Improved efficiency, reduced waste from intermediate purification. | Multi-component synthesis of complex molecules. dundee.ac.uknih.gov |

Exploration of Unprecedented Reactivity and Catalysis

The unique combination of a sterically demanding cyclobutyl group adjacent to a reactive benzylic alcohol center suggests that this compound could exhibit interesting and potentially novel reactivity.

Future avenues for exploration include:

Catalytic Transformations: Investigating the use of this alcohol as a substrate in novel catalytic reactions. For instance, its oxidation could yield the corresponding aldehyde or carboxylic acid, while dehydration could lead to vinylcyclobutane derivatives.

Ring-Opening and Rearrangement Reactions: The strained cyclobutane (B1203170) ring could be susceptible to catalytic ring-opening or rearrangement reactions, providing access to more complex molecular scaffolds.

Participation in Cross-Coupling Reactions: The 4-chlorophenyl moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives.

Integration into Novel Chemical Building Blocks for Advanced Materials

Organic molecules, often referred to as chemical building blocks, are fundamental components for creating more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The structure of this compound makes it a potentially valuable building block for the synthesis of advanced materials.

Key areas of future research involve:

Polymer Synthesis: The primary alcohol group can be functionalized into a monomer, such as an acrylate (B77674) or epoxide, and subsequently polymerized. The bulky cyclobutyl and chlorophenyl groups would likely impart unique thermal and mechanical properties to the resulting polymer.

Liquid Crystals: The rigid core structure could be elaborated to design novel liquid crystalline materials.

Functional Scaffolds: The cyclobutane ring is a feature in some natural products and pharmaceutical agents. nih.gov This building block could serve as a starting point for the synthesis of complex, densely functionalized cyclobutane scaffolds for medicinal chemistry applications. nih.gov

| Application Area | Potential Role of the Compound | Relevant Concepts |

| Polymer Chemistry | Functionalized as a monomer for polymerization. | Monomers, Polymers specificpolymers.com |

| Medicinal Chemistry | A scaffold for creating diverse derivatives for biological screening. | Drug Discovery, Structure-Activity Relationship mdpi.com |

| Materials Science | Precursor for liquid crystals or other functional materials. | Supramolecular Chemistry mdpi.com |

Advanced Computational Design and Predictive Synthesis of Analogs

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, where experimental data is scarce, computational methods can guide future research efforts.

Future directions include:

Predicting Reactivity: Using density functional theory (DFT) to model reaction mechanisms and predict the outcomes of potential synthetic transformations, thereby optimizing reaction conditions before experimental work begins.

Designing Analogs with Desired Properties: Employing quantitative structure-activity relationship (QSAR) models and other computational screening techniques to design analogs with potentially enhanced biological activity or material properties. For example, replacing the 4-chlorophenyl group with other substituted aryl rings could be explored virtually to predict the impact on a target property.

Spectroscopic Prediction: Calculating predicted NMR, IR, and other spectroscopic data to aid in the characterization and identification of newly synthesized derivatives. uni.lu

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Chlorophenyl)-2-cyclobutylethan-1-ol with high purity?

- Methodological Answer : A two-step approach is commonly employed:

Cyclobutyl Group Introduction : React 4-chlorophenylacetyl chloride with cyclobutylmagnesium bromide under Grignard conditions to form the tertiary alcohol intermediate .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

- Key Considerations : Control reaction temperature (0–5°C) to minimize side reactions like cyclobutane ring opening .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., cyclobutyl ring puckering) .

- NMR Spectroscopy :

- ¹H NMR : Look for cyclobutyl protons as a multiplet (δ 1.8–2.5 ppm) and the hydroxyl proton as a broad singlet (δ 2.1 ppm) .

- ¹³C NMR : Confirm the chlorophenyl carbon (C-Cl) at ~140 ppm and the cyclobutyl carbons between 25–35 ppm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antifungal Activity : Use the broth microdilution method (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to assess metabolic stability .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis to avoid undesired diastereomers?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINOL-derived catalysts in asymmetric Grignard reactions to favor the desired enantiomer .

- Isomer Separation : Apply chiral HPLC (Chiralpak AD-H column, 90:10 n-hexane/isopropanol) to resolve enantiomers. Validate separation efficiency via polarimetry .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinity with fungal lanosterol 14α-demethylase (target for antifungal activity). Focus on hydrophobic interactions between the cyclobutyl group and the enzyme’s active site .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex under physiological conditions (310 K, 1 atm) .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Purity Validation : Re-analyze compound purity via LC-MS to rule out impurities (e.g., residual solvents) affecting results .

- Assay Reproducibility :

- Standardize cell culture conditions (e.g., passage number, serum batch) for cytotoxicity assays .

- Use internal controls (e.g., fluconazole for antifungal assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.